Abiraterone Ethyl Ether-d5
Description
Evolution and Significance of Stable Isotope Labeling in Drug Discovery
The use of isotopes in scientific research is not a new concept, but the application of stable isotope labeling, particularly with deuterium (B1214612), has seen a significant evolution in drug discovery and development. pharmaffiliates.com Initially, radiolabeling was the predominant method for tracing the fate of drugs in biological systems. pharmaffiliates.com However, the handling and disposal of radioactive materials pose logistical and safety challenges. The advent of highly sensitive analytical techniques, such as mass spectrometry, has propelled the use of stable isotopes to the forefront. dntb.gov.ua
Deuterium labeling offers a non-radioactive alternative for tracking molecules, allowing scientists to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates with high precision. pharmaffiliates.com The key advantage of deuterium is that its size and shape are virtually identical to hydrogen, meaning its incorporation into a drug molecule typically does not alter its biological activity or interaction with its target. lgcstandards.com This has made stable isotope labeling an indispensable tool for understanding a drug's journey through the body from the earliest stages of discovery. pharmaffiliates.com
Strategic Role of Deuterated Analogs in Mechanistic and Quantitative Research
Deuterated analogs serve two primary strategic roles in pharmaceutical research: in mechanistic studies and as internal standards for quantitative analysis.
In mechanistic studies , the replacement of hydrogen with deuterium at a specific site in a molecule can help researchers understand the intricate details of chemical reactions and metabolic pathways. core.ac.uksynzeal.com This is due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger and broken more slowly than a carbon-hydrogen (C-H) bond. acs.org By observing how this slowdown affects the rate of a biological process, scientists can deduce the mechanism of drug metabolism and identify the sites on a molecule that are most susceptible to enzymatic breakdown. acs.orgresearchgate.net
In quantitative research , deuterated compounds are invaluable as internal standards for analytical techniques like liquid chromatography-mass spectrometry (LC-MS). acs.org An ideal internal standard behaves identically to the analyte of interest during sample preparation and analysis but is distinguishable by the detector. google.com Deuterated analogs fit this role perfectly. They co-elute with the non-labeled compound but have a different mass-to-charge ratio, allowing for precise quantification even in complex biological matrices like plasma or tissue. google.compharmaffiliates.com This accuracy is crucial for bioequivalence studies and for ensuring that analytical methods for quality control are robust and reliable. aquigenbio.combiotech-asia.org
Abiraterone (B193195) Ethyl Ether-d5: A Labeled Analog for Analytical Precision
Abiraterone Ethyl Ether-d5 is the deuterated form of Abiraterone Ethyl Ether, which is a known impurity of Abiraterone. pharmaffiliates.comlabmix24.com Abiraterone is a significant therapeutic agent, and ensuring its purity and the accurate quantification of its related substances is critical.
Chemical and Physical Properties
The fundamental characteristics of this compound are presented below. This information is typically provided with the compound when supplied as a reference standard. aquigenbio.comlabmix24.comsynzeal.comvsquarelifescience.com
| Property | Value | Source(s) |
| Chemical Name | 3-((3S,8R,9S,10R,13S,14S)-3-(Ethoxy-d5)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine | aquigenbio.comsynzeal.comvsquarelifescience.com |
| Molecular Formula | C₂₆H₃₀D₅NO | aquigenbio.comlabmix24.com |
| Molecular Weight | 382.6 g/mol | aquigenbio.comvsquarelifescience.com |
Application in Pharmaceutical Analysis
This compound serves as a labeled internal standard for the quantification of its non-deuterated counterpart, Abiraterone Ethyl Ether. pharmaffiliates.comlabmix24.com Its primary application is in the development and validation of analytical methods, particularly for chromatography and mass spectrometry, to monitor impurities in Abiraterone Acetate drug products. aquigenbio.comsynzeal.comvsquarelifescience.com
The use of this deuterated standard is essential for:
Analytical Method Development and Validation: It is a critical component in establishing reliable methods for detecting and quantifying the Abiraterone Ethyl Ether impurity. aquigenbio.comsynzeal.com
Quality Control (QC): During the commercial production of Abiraterone Acetate, this standard helps ensure that the levels of the ethyl ether impurity remain within acceptable regulatory limits. aquigenbio.comsynzeal.com
Regulatory Submissions: Comprehensive characterization data for this reference standard is necessary for Abbreviated New Drug Applications (ANDA) to demonstrate control over impurities. aquigenbio.comsynzeal.com
While specific research studies detailing the use of this compound are not widely available in the public domain, its role as a high-quality reference material is well-established by chemical suppliers. lgcstandards.comaquigenbio.comlabmix24.comsynzeal.comvsquarelifescience.com The availability of such standards is a prerequisite for the robust analytical chemistry that underpins modern pharmaceutical quality control.
Properties
Molecular Formula |
C₂₆H₃₀D₅NO |
|---|---|
Molecular Weight |
382.59 |
Synonyms |
3-((3S,8R,9S,10R,13S,14S)-3-ethoxy--d5-10,13-Dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Abiraterone Ethyl Ether D5
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Steroidal Frameworks
The introduction of deuterium into specific locations within a complex molecule like a steroid presents distinct synthetic challenges. arkat-usa.org Steroidal frameworks are largely composed of saturated hydrocarbons, offering few reactive sites for straightforward isotopic exchange. arkat-usa.org General strategies for deuteration often involve catalytic processes or hydrogen-deuterium exchange reactions. For instance, carbon-carbon double bonds can be reduced using deuterium gas (D₂) with a catalyst, though this method may lack regioselectivity if multiple double bonds are present. arkat-usa.org Alternatively, hydrogen-deuterium exchange can be achieved using deuterated solvents like D₂O, but this is typically only effective for acidic protons and may not be suitable for creating stable, site-specific labels on a carbon skeleton. arkat-usa.org
Therefore, site-specific deuteration often requires a more tailored synthetic plan that leverages existing functional groups or introduces new ones to direct the placement of deuterium. nih.gov This can involve multi-step sequences designed to create a reactive center at the desired location for the introduction of a deuterium atom.
In the specific case of Abiraterone (B193195) Ethyl Ether-d5, the deuterium atoms are not incorporated into the core steroidal structure but are located on the ethyl ether group at the 3β-position. This significantly simplifies the synthetic challenge. The most direct and logical synthetic methodology involves the etherification of the 3β-hydroxyl group of Abiraterone. This reaction, a variation of the Williamson ether synthesis, would utilize a deuterated ethylating agent. The synthesis proceeds by treating Abiraterone with a suitable base to deprotonate the hydroxyl group, followed by reaction with a perdeuterated ethyl halide, such as bromoethane-d5 (B31941) or iodoethane-d5. This approach ensures that all five positions on the ethyl group are labeled with deuterium, providing a distinct mass shift for analytical purposes.
Advanced Analytical Techniques for Isotopic Purity and Positional Enrichment Assessment
Following synthesis, it is imperative to confirm that the deuterium has been incorporated correctly and to quantify the isotopic purity of the final product. A combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive characterization of the deuterated compound. rsc.org
High-Resolution Mass Spectrometry for Isotopic Mass Verification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for verifying the successful incorporation of deuterium atoms. nih.gov It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its elemental formula.
Furthermore, HRMS allows for the assessment of isotopic purity by analyzing the relative intensities of the isotopologue ion signals. nih.gov By examining the mass spectrum, the proportion of the desired d5 species can be calculated relative to partially deuterated (d1, d2, d3, d4) or unlabeled (d0) species. researchgate.net
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (u) |
|---|---|---|
| Abiraterone Ethyl Ether | C₂₆H₃₅NO | 377.2719 |
| Abiraterone Ethyl Ether-d5 | C₂₆H₃₀D₅NO | 382.3033 |
Nuclear Magnetic Resonance Spectroscopy for Deuterium Distribution Analysis
While HRMS confirms if deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining where it has been incorporated. rsc.org A combination of proton (¹H NMR) and deuterium (²H NMR) spectroscopy provides a complete picture of the isotopic labeling.
In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the ethyl group (a quartet for the -OCH₂- group and a triplet for the -CH₃ group) would be absent or significantly reduced in intensity. sigmaaldrich.com The disappearance of these specific signals is strong evidence for site-specific deuteration at the ethyl moiety.
Conversely, ²H NMR (or Deuterium NMR) directly detects the deuterium nuclei. youtube.com The ²H NMR spectrum of this compound would show signals at chemical shifts nearly identical to their proton counterparts, confirming that the deuterium is located on the ethyl group. sigmaaldrich.com The integration of these signals in the ²H NMR spectrum can also be used to assess the isotopic enrichment at each position. sigmaaldrich.com This technique is highly valuable for verifying the structure and purity of highly deuterated compounds. youtube.com
| Nucleus Observed | Compound | Expected Signals for Ethyl Group | Interpretation |
|---|---|---|---|
| ¹H (Proton) | Abiraterone Ethyl Ether | Signals present for -OCH₂- and -CH₃ | Standard proton environment. |
| This compound | Signals for -OCH₂- and -CH₃ are absent or greatly diminished | Confirms replacement of protons with deuterium at these positions. | |
| ²H (Deuterium) | Abiraterone Ethyl Ether | No signals | No deuterium present. |
| This compound | Signals present corresponding to -OCD₂- and -CD₃ | Confirms the precise location of deuterium labels. |
Application in Advanced Bioanalytical Chemistry Research
Development and Validation of Robust Quantitative Assays for Abiraterone (B193195) and Related Metabolites
The accurate quantification of Abiraterone and its metabolites in complex biological matrices is essential for pharmacokinetic studies and therapeutic drug monitoring in a research setting. The development of sensitive and selective bioanalytical methods is a prerequisite for obtaining meaningful data.
Optimization of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high specificity, sensitivity, and throughput. chromatographyonline.com The optimization of LC-MS/MS methods for Abiraterone involves several key steps to ensure reliable performance.
Chromatographic separation is a critical aspect of method development. Researchers have utilized various C18 analytical columns with gradient elution to achieve adequate separation of Abiraterone from its numerous metabolites and endogenous plasma components. nih.govnih.gov The mobile phase composition, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer containing formic acid, is carefully adjusted to optimize peak shape and resolution. nih.govnih.govnih.gov A longer analytical column and adjustments to the gradient program can be employed to enhance the separation of Abiraterone from co-eluting metabolites. nih.govnih.gov
Sample preparation is another crucial step to remove interfering substances from the biological matrix. Protein precipitation is a commonly used technique due to its simplicity and effectiveness. nih.govnih.govascopubs.orgasco.org This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, which are then removed by centrifugation. nih.govnih.govascopubs.orgasco.org Liquid-liquid extraction (LLE) is another approach used to extract the analytes of interest from the serum. nih.govnih.gov
Mass spectrometric detection is typically performed using a tandem quadrupole mass spectrometer in the positive ion mode. nih.govnih.gov Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. nih.govresearchgate.net This highly selective technique minimizes interference from other compounds in the matrix.
Critical Function of Abiraterone Ethyl Ether-d5 as a Stable Isotope Labeled Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is the most recognized technique to correct for variability in sample preparation and matrix effects during LC-MS/MS analysis. chromatographyonline.comchromatographyonline.com this compound, while not a direct analog of Abiraterone, serves a similar purpose in research applications where a deuterated form of the primary analyte or a closely related compound is employed. For the direct analysis of Abiraterone, a deuterated version such as D4-Abiraterone is often used. nih.govnih.govnih.govascopubs.orgasco.orgcedia.edu.ecmedipol.edu.tr
A SIL-IS, like D4-Abiraterone, is an ideal internal standard because it has nearly identical physicochemical properties to the unlabeled analyte. chromatographyonline.com This means it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer. chromatographyonline.com By adding a known amount of the SIL-IS to each sample at the beginning of the extraction process, any loss of analyte during sample preparation or variations in instrument response can be compensated for by calculating the ratio of the analyte peak area to the internal standard peak area. nih.gov
The stability of the deuterated isotope is a key advantage. nih.govmedipol.edu.tr For instance, D4-Abiraterone has demonstrated stability in stock solutions, allowing for reliable and consistent preparation of standards and quality control samples. nih.govmedipol.edu.tr This ensures the accuracy and reproducibility of the quantitative data over the course of a study.
Mitigation of Matrix Effects and Ion Suppression in Complex Biological Matrices for Research Applications
Biological matrices such as plasma and serum are complex mixtures of proteins, lipids, salts, and other endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, leading to a phenomenon known as matrix effects. chromatographyonline.com This can result in either ion suppression or enhancement, which can significantly impact the accuracy and precision of the quantitative results. chromatographyonline.com
The use of a stable isotope-labeled internal standard like D4-Abiraterone is a primary strategy to mitigate matrix effects. chromatographyonline.comchromatographyonline.com Because the SIL-IS is structurally and chemically very similar to the analyte, it is affected by matrix interferences in a comparable manner. chromatographyonline.com Therefore, the ratio of the analyte to the internal standard remains constant, even in the presence of ion suppression or enhancement, leading to accurate quantification. nih.gov
In addition to using a SIL-IS, other strategies can be employed to minimize matrix effects. These include optimizing the sample preparation procedure to effectively remove interfering components. chromatographyonline.com Techniques like liquid-liquid extraction or solid-phase extraction can provide cleaner extracts compared to simple protein precipitation. researchgate.net Chromatographic separation can also be optimized to separate the analyte from co-eluting matrix components that may cause ion suppression. chromatographyonline.com
Rigorous Assessment of Analytical Assay Performance Parameters (e.g., linearity, precision, accuracy)
The validation of a bioanalytical method is a critical process to ensure that the assay is reliable and suitable for its intended purpose. Regulatory guidelines, such as those from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), provide a framework for the validation of bioanalytical assays. nih.govnih.govnih.govascopubs.org
The performance of an assay is evaluated based on several key parameters:
Linearity: The assay should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For Abiraterone, linear ranges of 1–500 ng/mL and 2–400 ng/mL have been reported in different studies. nih.govnih.govnih.govnih.govascopubs.org
Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). For Abiraterone assays, within- and between-day precisions and accuracies are generally required to be below 15%. nih.govnih.govascopubs.orgmedipol.edu.tr
Selectivity: The assay should be able to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous substances. nih.gov
Recovery: This parameter measures the efficiency of the extraction process. The recovery of Abiraterone and its internal standard from plasma has been reported to be around 76% and 72%, respectively. nih.gov
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term room temperature stability, long-term frozen storage) must be evaluated to ensure that the sample integrity is maintained from collection to analysis. nih.govascopubs.org
Table 1: Representative Performance Parameters of a Validated LC-MS/MS Assay for Abiraterone
| Parameter | Reported Value/Range | Source |
|---|---|---|
| Linearity Range | 1–500 ng/mL | nih.govnih.govascopubs.org |
| Intra-day Precision (CV%) | <13.4% | nih.govnih.gov |
| Inter-day Precision (CV%) | <13.4% | nih.govnih.gov |
| Accuracy | 95–102% | nih.govnih.gov |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | ascopubs.org |
Role in Reference Standard Development and Qualification for Research Purposes
In the context of pharmaceutical analysis, reference standards are highly purified compounds that are used as a basis for comparison in analytical tests. The qualification of a reference standard involves a comprehensive evaluation of its identity, purity, and potency.
While this compound is primarily used as an internal standard in quantitative assays, the principles of its synthesis and characterization are relevant to the broader field of reference standard development. The development of a new reference standard, such as a metabolite or a related compound of Abiraterone, would involve a multi-step process.
This process begins with the chemical synthesis of the compound, followed by extensive purification to achieve a high degree of purity. The identity and structure of the compound are then confirmed using a battery of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The purity of the standard is assessed using chromatographic methods such as high-performance liquid chromatography (HPLC) with UV detection or LC-MS.
Once the identity and purity of the reference standard have been established, it can be used for various research purposes, such as the calibration of analytical instruments, the validation of analytical methods, and the quality control of research-grade materials. The availability of well-characterized reference standards for Abiraterone and its metabolites is crucial for ensuring the accuracy and comparability of data generated in different research laboratories. nih.govnih.gov
Application in in Vitro and Preclinical Metabolic Pathway Elucidation
Investigation of Cytochrome P450-Mediated Biotransformations of Abiraterone (B193195) and Analogs Using Labeled Tracers
The cytochrome P450 (CYP) enzyme system is a major driver of Phase I metabolism for a vast array of drugs, including abiraterone. In vitro studies utilizing human liver microsomes, which are rich in CYP enzymes, are standard practice for investigating the oxidative metabolism of new chemical entities.
In a typical experimental setup, a parent drug, such as an abiraterone analog, would be incubated with human liver microsomes in the presence of necessary cofactors like NADPH. The use of a deuterated tracer like Abiraterone Ethyl Ether-d5 would, in this context, most commonly serve as an internal standard. This allows for the precise and accurate quantification of the parent compound and its non-deuterated metabolites formed during the incubation. The distinct mass difference between the deuterated standard and the unlabeled analytes enables clear differentiation in mass spectrometric analysis, correcting for variations in sample preparation and instrument response.
While theoretically, deuterated compounds can be used as tracers to follow the metabolic fate of a molecule, the ethyl ether moiety of this compound introduces a significant structural difference from abiraterone itself. This makes it an unlikely direct tracer for studying the metabolism of abiraterone. However, it would be a suitable tracer for investigating the metabolism of Abiraterone Ethyl Ether, a known impurity or analog of abiraterone.
Identification and Structural Characterization of Phase I and Phase II Metabolites
The identification of drug metabolites is crucial for understanding the complete pharmacological and toxicological profile of a drug. Mass spectrometry is the cornerstone of metabolite identification studies.
Phase I Metabolism: Abiraterone is known to undergo several Phase I metabolic transformations, including hydroxylation and oxidation, leading to the formation of various metabolites. For instance, studies with rat liver microsomes have identified several oxidized metabolites of abiraterone. nih.gov In human serum, metabolites such as Δ⁴-abiraterone (D4A) and 3-keto-5α-abiraterone have been characterized. In the context of identifying such metabolites of an abiraterone analog like Abiraterone Ethyl Ether, its deuterated counterpart, this compound, would be instrumental as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods to ensure accurate quantification of the metabolites formed.
Phase II Metabolism: Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For abiraterone, known Phase II metabolites include abiraterone sulfate (B86663) and abiraterone N-oxide sulfate. The use of this compound in studies aimed at identifying and quantifying potential Phase II conjugates of Abiraterone Ethyl Ether would follow the same principle of serving as a robust internal standard.
Mechanistic Studies of Enzyme Kinetics and Inhibition Profiles
Understanding the kinetics of the enzymes responsible for a drug's metabolism and the potential for the drug to inhibit these enzymes is critical for predicting drug-drug interactions. Abiraterone itself is a potent inhibitor of CYP17A1.
In studies designed to determine enzyme kinetic parameters (such as Km and Vmax) for the metabolism of Abiraterone Ethyl Ether, or to assess its potential to inhibit specific CYP enzymes, this compound would be an essential tool. Its role as an internal standard would ensure the high precision and accuracy required for these quantitative assays. By providing a stable and reliable reference, it allows for the accurate determination of the concentration of the substrate and any resulting metabolites or the activity of the enzyme in the presence of an inhibitor.
Utility in Metabolic Stability Assessments within In Vitro Systems (e.g., Microsomal Incubations, Hepatocyte Suspensions)
Metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life of a compound. These assays are typically conducted in in vitro systems such as liver microsomes or hepatocyte suspensions.
In a typical metabolic stability assay, the disappearance of the parent drug over time is monitored. The rate of disappearance provides an indication of the compound's intrinsic clearance. The use of this compound as an internal standard is critical for the accurate quantification of the remaining Abiraterone Ethyl Ether at various time points during the incubation. This allows for the calculation of the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Table 1: Illustrative Data from a Hypothetical Metabolic Stability Assay of Abiraterone Ethyl Ether in Human Liver Microsomes
| Time (minutes) | Abiraterone Ethyl Ether Concentration (µM) (Normalized using this compound) |
| 0 | 1.00 |
| 5 | 0.85 |
| 15 | 0.60 |
| 30 | 0.35 |
| 60 | 0.12 |
This table is a hypothetical representation to illustrate the type of data generated in a metabolic stability assay where this compound would be used as an internal standard.
The data from such an experiment would be used to plot the natural logarithm of the remaining parent compound concentration against time, from which the half-life can be determined.
Application in Preclinical Pharmacokinetic Research Models
Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters in Model Systems
Comprehensive ADME studies are foundational to understanding the disposition of a compound within a biological system. For Abiraterone (B193195) Ethyl Ether-d5, these studies would typically be conducted in various in vitro and in vivo models to predict its behavior in humans.
Absorption: Following administration, the absorption characteristics of Abiraterone Ethyl Ether-d5 would be investigated. Given that its parent compound, Abiraterone Acetate, is orally administered, it is plausible that preclinical studies would explore the oral bioavailability of the ethyl ether derivative. Factors influencing its absorption would include its solubility, permeability, and susceptibility to first-pass metabolism.
Distribution: Once absorbed, a compound is distributed throughout the body. The volume of distribution (Vd) is a key parameter that describes the extent of this distribution. For Abiraterone, large apparent central and peripheral volumes of distribution have been observed. nih.gov It is anticipated that this compound would exhibit similar widespread distribution into tissues.
Metabolism: The metabolic fate of this compound would be a critical area of investigation. Abiraterone itself is a known inhibitor of cytochrome P450 17A1 (CYP17A1). nih.gov Preclinical studies would aim to identify the primary metabolic pathways of the ethyl ether derivative and the specific enzymes involved. The stability of the ethyl ether group and the deuterium (B1214612) label under metabolic conditions would also be assessed.
Excretion: The routes of elimination of this compound and its metabolites from the body would be determined. This typically involves the analysis of urine and feces in animal models to quantify the extent of renal and biliary excretion.
A hypothetical summary of expected ADME parameters for this compound based on the characteristics of related compounds is presented below:
| ADME Parameter | Expected Characteristic | Rationale |
| Absorption | Variable oral bioavailability | Based on the poor bioavailability of Abiraterone. |
| Distribution | High, with extensive tissue penetration | In line with the large volume of distribution observed for Abiraterone. nih.gov |
| Metabolism | Primarily hepatic via cytochrome P450 enzymes | Common metabolic pathway for steroidal compounds. |
| Excretion | Predominantly via the fecal route | Consistent with the excretion of Abiraterone and its metabolites. |
Investigations of Intestinal Permeability and Transport Mechanisms (e.g., In Situ Perfusion Models)
To further understand the absorption process, in situ intestinal perfusion models are often employed. These models allow for the direct measurement of a compound's permeability across the intestinal wall and can help identify the involvement of active transport mechanisms.
For this compound, such studies would provide valuable data on its rate and extent of absorption from the gastrointestinal tract. By perfusing a segment of the intestine with a solution containing the compound, researchers can analyze the disappearance of the compound from the perfusate and its appearance in the mesenteric blood. This can help to classify the compound's permeability according to the Biopharmaceutics Classification System (BCS).
Key parameters that would be investigated in these models include:
Effective Permeability (Peff): A quantitative measure of the rate of passage of the compound across the intestinal mucosa.
Involvement of Transporters: Studies would be designed to determine if this compound is a substrate for uptake (e.g., OATP) or efflux (e.g., P-glycoprotein) transporters, which can significantly impact its net absorption.
Assessment of Protein Binding Interactions in Research Matrices
The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacokinetic and pharmacodynamic properties, as generally only the unbound fraction is available to distribute into tissues and exert a biological effect. Abiraterone is known to be highly bound (>99%) to human plasma proteins, primarily albumin and alpha-1 acid glycoprotein. nih.gov
It is highly probable that this compound would also exhibit a high degree of plasma protein binding. Preclinical studies would typically utilize techniques such as equilibrium dialysis, ultrafiltration, or ultracentrifugation to determine the fraction of the compound bound to plasma proteins in various research matrices (e.g., plasma from different animal species).
The following table summarizes the expected protein binding characteristics:
| Parameter | Expected Finding | Significance in Preclinical Research |
| Fraction Unbound (fu) | Low (<1%) | A low unbound fraction would suggest that the majority of the compound in circulation is bound to plasma proteins, which would influence its distribution and clearance. |
| Binding Proteins | Albumin and Alpha-1 Acid Glycoprotein | These are the primary binding proteins for Abiraterone and likely for its ethyl ether derivative as well. nih.gov |
Understanding these protein binding interactions is essential for the proper interpretation of in vitro and in vivo data and for accurately extrapolating preclinical findings to predict the compound's behavior in humans.
Advanced Research Perspectives and Methodological Innovations
Integration of Abiraterone (B193195) Ethyl Ether-d5 into Advanced Metabolomics Workflows
The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics, particularly in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Deuterated compounds like Abiraterone Ethyl Ether-d5 are invaluable as internal standards for the precise quantification of Abiraterone and its metabolites in complex biological matrices such as human plasma. nih.govnih.gov
The primary role of a deuterated internal standard is to correct for variations in sample preparation and instrument response. Since this compound is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, due to its higher mass, it is readily distinguishable from the unlabeled analyte. clearsynth.com This allows for accurate ratiometric analysis, significantly improving the precision and accuracy of quantitative methods. nih.gov
In advanced metabolomics workflows, this compound can be employed to:
Enhance Method Validation: During the validation of bioanalytical methods, as per regulatory guidelines, deuterated standards are crucial for assessing matrix effects, recovery, and process efficiency. nih.gov
Facilitate Pharmacokinetic Studies: Accurate measurement of drug concentrations over time is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard is the gold standard for such pharmacokinetic studies. clearsynth.com
Investigate Metabolic Pathways: By providing a stable reference, these compounds aid in the identification and quantification of various drug metabolites, offering deeper insights into the metabolic fate of the parent drug. nih.govnih.gov
Below is a table summarizing the mass transitions used in LC-MS/MS for the quantification of Abiraterone using a deuterated internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Abiraterone | 350 | 156 |
| d4-Abiraterone (Internal Standard) | 354 | 160 |
This table illustrates a common application for deuterated analogs in mass spectrometry, where the shift in mass allows for precise differentiation and quantification. nih.gov
Exploration of Novel Synthetic Routes for Deuterated Steroids in Pharmaceutical Research
The synthesis of deuterated steroids is a critical area of research, enabling the production of essential tools for pharmaceutical development. While specific synthetic routes for this compound are not extensively detailed in publicly available literature, general methodologies for deuterating steroids can be applied. A common approach involves the use of deuterium (B1214612) oxide (D₂O) as a deuterium source in base-catalyzed exchange reactions at specific positions on the steroid scaffold. nih.gov
For a compound like this compound, the deuteration is on the ethyl ether group. A plausible synthetic strategy would involve:
Preparation of the Core Steroid: Synthesis of the Abiraterone precursor, 17-(pyridin-3-yl)androsta-5,16-dien-3β-ol. This is typically achieved from dehydroepiandrosterone (B1670201) (DHEA) through multi-step synthesis, often involving the formation of a tosylhydrazone and a subsequent cross-coupling reaction. clockss.org
Deuterated Ethylation: The introduction of the deuterated ethyl group at the 3β-hydroxyl position. This would likely be accomplished using a deuterated ethylating agent, such as d5-ethyl iodide or d5-ethyl bromide, in the presence of a suitable base.
The development of efficient and stereoselective synthetic methods is paramount. Challenges in the synthesis of deuterated steroids include achieving high levels of deuterium incorporation at specific sites and preventing isotopic scrambling. Advances in catalytic methods and the use of deuterated building blocks are helping to overcome these challenges. nih.gov
Potential for Application in Structure-Activity Relationship (SAR) Studies of Steroidal Enzyme Inhibitors
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. This knowledge guides the design of more potent and selective drugs. Deuterated compounds can be valuable tools in SAR studies, primarily through the investigation of the kinetic isotope effect (KIE).
The KIE describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. nih.gov In drug metabolism, the C-D bond is stronger and more difficult for enzymes to break than a C-H bond. If the cleavage of a specific C-H bond is the rate-limiting step in a drug's metabolism by enzymes like the cytochrome P450 (CYP) family, replacing that hydrogen with deuterium can significantly slow down the metabolic process. nih.gov
Abiraterone is a known inhibitor of CYP17A1, a key enzyme in androgen biosynthesis. drugbank.com By strategically placing deuterium atoms on the Abiraterone scaffold, researchers can probe the mechanisms of its interaction with and metabolism by CYP enzymes.
The potential applications of this compound and similar deuterated analogs in SAR studies include:
Identifying Metabolic Soft Spots: By synthesizing analogs with deuterium at various positions, it is possible to identify which sites are most susceptible to metabolic modification. A significant decrease in the rate of metabolism for a particular deuterated analog would point to that position being a "metabolic soft spot."
Modulating Pharmacokinetics: The KIE can be leveraged to design drugs with improved pharmacokinetic profiles. By slowing metabolism, deuteration can potentially increase a drug's half-life and exposure, which may lead to enhanced efficacy.
Investigating Enzyme Mechanisms: The magnitude of the KIE can provide valuable information about the transition state of an enzyme-catalyzed reaction, helping to elucidate the precise mechanism of action of steroidal enzyme inhibitors like Abiraterone. nih.gov
The table below outlines the conceptual framework for using deuterated analogs in SAR studies.
| Research Question | Approach | Expected Outcome |
| What is the primary site of oxidative metabolism? | Synthesize multiple, specifically deuterated analogs. | The analog with deuterium at the primary metabolic site will show the largest decrease in metabolic rate (highest KIE). |
| Can the drug's half-life be extended? | Deuterate the identified metabolic "soft spot". | The deuterated drug may exhibit a longer plasma half-life in preclinical models. |
| What is the mechanism of CYP17A1 inhibition? | Measure the KIE on enzyme inhibition. | A significant KIE would suggest that C-H bond breaking is involved in the rate-determining step of inhibition. |
While direct SAR studies involving this compound are not yet prevalent, the principles established through the use of other deuterated compounds provide a clear roadmap for its potential application in refining our understanding of steroidal enzyme inhibitors.
Q & A
Q. What is the structural significance of deuterium in Abiraterone Ethyl Ether-d5, and how does it influence pharmacokinetic studies?
Deuterium labeling in this compound replaces five hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry (MS)-based assays. This isotopic substitution minimizes interference from endogenous compounds during quantification, improving accuracy in pharmacokinetic studies . Researchers should validate deuterium retention under experimental conditions (e.g., pH, temperature) to ensure stability during sample preparation and analysis.
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. Methodological steps include:
- Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction to isolate the compound from plasma or tissue homogenates.
- Chromatographic Separation : Employ a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve deuterated and non-deuterated forms.
- Mass Detection : Monitor transitions specific to the molecular ion ([M+H]+) of this compound (m/z 382.59) and its metabolites .
Advanced Research Questions
Q. How can researchers design experiments to assess the metabolic stability of this compound in hepatic microsomes?
- Experimental Setup : Incubate the compound with human liver microsomes (HLMs) in the presence of NADPH. Use LC-MS/MS to quantify parent compound depletion over time.
- Data Interpretation : Calculate intrinsic clearance (CLint) using the in vitro half-life method. Compare results with non-deuterated Abiraterone to evaluate isotopic effects on cytochrome P450 (CYP) interactions .
- Contradiction Management : If discrepancies arise between predicted and observed clearance, investigate deuterium kinetic isotope effects (KIEs) on CYP17A1 binding affinity .
Q. What methodological considerations are critical when integrating this compound into combination therapy trials with PARP inhibitors (e.g., olaparib)?
- Preclinical Design : Use patient-derived xenograft (PDX) models of metastatic castration-resistant prostate cancer (mCRPC) to evaluate synergistic effects. Monitor androgen receptor (AR) signaling and DNA repair pathways via RNA sequencing.
- Clinical Translation : Reference the PROpel trial framework, which combined olaparib with abiraterone. Key endpoints include radiographic progression-free survival (rPFS) and overall survival (OS). Note that while rPFS improved significantly (24.8 vs. 16.6 months), OS benefits may require larger cohorts or biomarker stratification (e.g., BRCA mutations) .
Q. How should researchers address contradictions in clinical trial data, such as discordant rPFS and OS outcomes in Abiraterone-based therapies?
- Statistical Analysis : Apply Cox proportional hazards models with stratification factors (e.g., prior chemotherapy, metastasis burden).
- Exploratory Subgroup Analysis : Investigate OS trends in biomarker-defined populations (e.g., homologous recombination repair-deficient patients).
- Ethical Reporting : Clearly distinguish between prespecified endpoints and post hoc analyses to avoid overinterpretation .
What frameworks are recommended for structuring research questions on this compound’s mechanism of action?
Use the PICOT framework :
- Population : In vitro models (e.g., LNCaP cells).
- Intervention : CYP17A1 inhibition by this compound.
- Comparison : Non-deuterated Abiraterone.
- Outcome : Androgen synthesis suppression (measured via DHEA-S levels).
- Time : 48-hour exposure periods. This approach ensures alignment with reproducibility standards and hypothesis-driven objectives .
Methodological and Ethical Guidelines
Q. How can researchers ensure reproducibility when using this compound in multi-institutional studies?
- Protocol Standardization : Share detailed LC-MS/MS parameters (e.g., collision energy, dwell time) and batch-specific certificates of analysis (COA) for the compound.
- Data Transparency : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for raw MS datasets. Use platforms like Metabolights or ChEMBL for public deposition .
Q. What ethical considerations apply to preclinical studies involving deuterated compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
